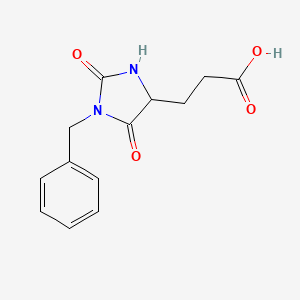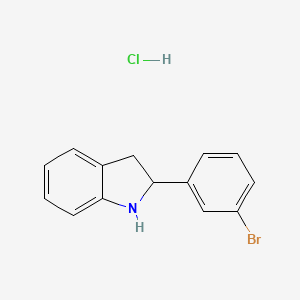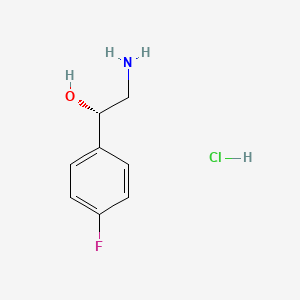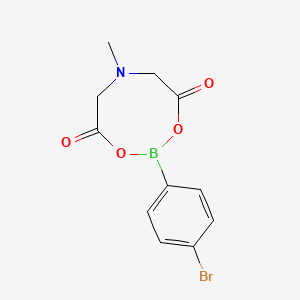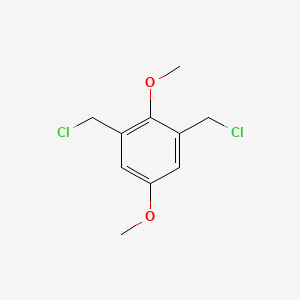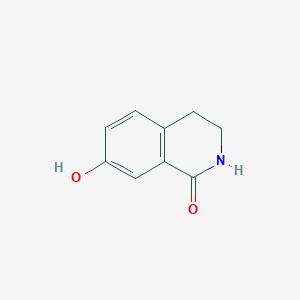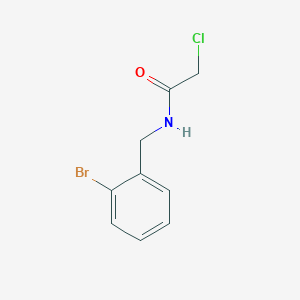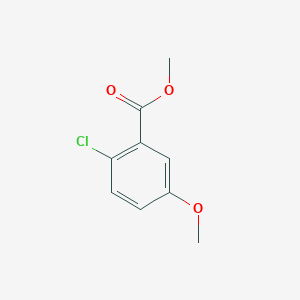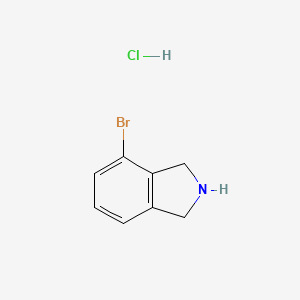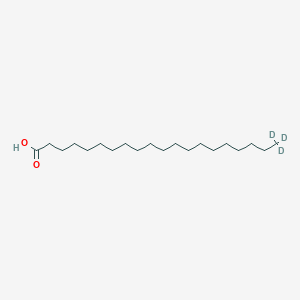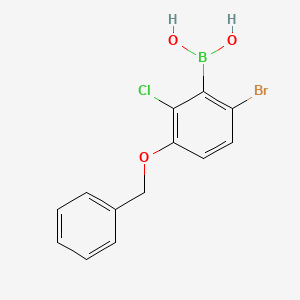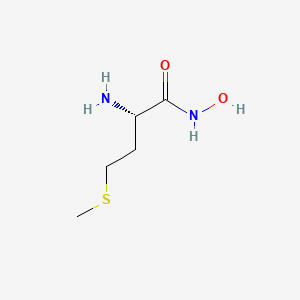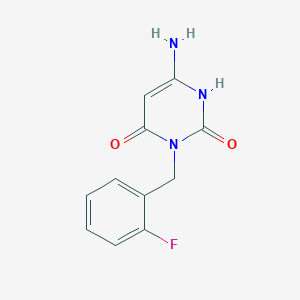
6-amino-3-(2-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione
Vue d'ensemble
Description
6-amino-3-(2-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione, also known as 6-FBP, is an organic compound belonging to the pyrimidine family of molecules. It is a white crystalline solid that is soluble in water and organic solvents. 6-FBP has been widely studied for its potential applications in scientific research, due to its unique chemical structure and properties.
Applications De Recherche Scientifique
Herbicidal Activity
Pyrimidine derivatives have been synthesized and evaluated for their herbicidal activities. For instance, compounds with trifluoromethyl pyrimidine dione structure exhibited significant herbicidal activity against certain plant species, indicating the potential of pyrimidine derivatives in agricultural applications (Yang Huazheng, 2013).
Urease Inhibition
Research on pyrido[1,2-a]pyrimidine-2,4(3H)-diones and their derivatives has shown that some compounds possess urease inhibitory activity, suggesting their utility in addressing diseases related to urease enzyme activity (A. Rauf et al., 2010).
Antimicrobial and Antitumor Activity
Pyrimidine derivatives have also been studied for their antimicrobial and antitumor activities. Novel syntheses have led to compounds that show promise as potential antimicrobial and antitumor agents, highlighting the versatility of pyrimidine scaffolds in drug discovery (S. Raić-Malić et al., 2000).
Optical and Nonlinear Optical Properties
Pyrimidine-based compounds have been synthesized and characterized for their potential in optical, nonlinear optical, and drug discovery applications. Computational and experimental studies suggest these derivatives could be efficient candidates for NLO device fabrications, indicating their utility in materials science (B. Mohan et al., 2020).
Hydrogen-bonded Supramolecular Assemblies
Pyrimidine derivatives have been utilized in the formation of novel crown-containing hydrogen-bonded supramolecular assemblies. These assemblies demonstrate the potential of pyrimidine compounds in the development of complex molecular architectures with applications in molecular recognition and self-assembly processes (M. Fonari et al., 2004).
Propriétés
IUPAC Name |
6-amino-3-[(2-fluorophenyl)methyl]-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O2/c12-8-4-2-1-3-7(8)6-15-10(16)5-9(13)14-11(15)17/h1-5H,6,13H2,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJFGZJVIGGQKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C=C(NC2=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-3-(2-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


